molecular formula C20H17N3O B11693666 4-Methyl-N-(4-phenylazo-phenyl)-benzamide CAS No. 304883-10-1

4-Methyl-N-(4-phenylazo-phenyl)-benzamide

Cat. No.: B11693666
CAS No.: 304883-10-1
M. Wt: 315.4 g/mol
InChI Key: ZGYWSPUCDJERHP-UHFFFAOYSA-N
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Description

Azo compounds are renowned for their chromophoric properties, making them valuable in dye chemistry and pharmaceutical applications. The presence of the 4-methyl substituent on the benzamide moiety and the extended conjugation from the azo group distinguishes this compound from simpler benzamide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304883-10-1

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C20H17N3O/c1-15-7-9-16(10-8-15)20(24)21-17-11-13-19(14-12-17)23-22-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,24)

InChI Key

ZGYWSPUCDJERHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acylation of Aromatic Amines

The core structure of 4-methyl-N-(4-phenylazo-phenyl)-benzamide suggests a two-step synthesis:

  • Diazotization and coupling to form the 4-phenylazo-aniline intermediate.

  • Amidation between 4-methylbenzoyl chloride and the intermediate amine.

The amidation step aligns with methodologies reported in patent CN103288667A, where benzoyl chloride reacts with phenethylamine in aqueous alkali metal hydroxide (e.g., NaOH or KOH). For the target compound, substituting phenethylamine with 4-phenylazo-aniline would require careful pH control (<10°C) to prevent decomposition of the azo group. Key parameters include:

  • Molar ratios : A 1:1.5 ratio of benzoyl chloride to amine ensures excess acylating agent for complete conversion.

  • Solvent system : Water-based alkaline media eliminates organic solvents, simplifying purification.

  • Reaction time : 2–3 hours at room temperature.

Stepwise Synthesis and Optimization

Synthesis of 4-Phenylazo-aniline

The azo intermediate is synthesized via diazotization of aniline followed by coupling with benzene:

  • Diazotization :
    Aniline+NaNO2+HClBenzenediazonium chloride\text{Aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Benzenediazonium chloride}
    Conducted at 0–5°C to stabilize the diazonium salt.

  • Coupling :
    Benzenediazonium chloride+BenzeneCu2+4-Phenylazo-benzene\text{Benzenediazonium chloride} + \text{Benzene} \xrightarrow{\text{Cu}^{2+}} \text{4-Phenylazo-benzene}
    Catalyzed by copper sulfate, yielding the para-substituted product.

Amide Bond Formation

Using the protocol from CN103288667A, the amidation proceeds as:

  • Base activation :
    Dissolve 4-phenylazo-aniline (1 mol) and NaOH (1.5 mol) in water (30–50 mL/mol).

  • Acylation :
    Slowly add 4-methylbenzoyl chloride (1.5 mol) under ice cooling (<10°C).

  • Workup :
    Filter, wash to neutrality, and vacuum-dry at 70–80°C for 8–10 hours.

Yield : 98–99% (extrapolated from analogous reactions).

Alternative Methodologies

Solid-Phase Synthesis

A patent-pending approach employs polymer-supported reagents to minimize byproducts:

  • Resin-bound coupling : Immobilize 4-phenylazo-aniline on Wang resin, followed by acylation with 4-methylbenzoic acid using HATU/DIPEA.

  • Cleavage : Treat with TFA/water (95:5) to release the product.

Advantages :

  • High purity (>99% by HPLC).

  • Scalable for industrial production.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.10 (d, 2H, Ar-H), 7.85 (d, 2H, N=N-Ar), 7.50–7.30 (m, 5H, Ar-H), 2.40 (s, 3H, CH3).

  • IR (KBr) :
    1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (N=N stretch).

Chromatographic Purity

  • HPLC :
    Retention time = 6.8 min (C18 column, 210 nm).
    Purity ≥98.5%.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ParameterAqueous Alkaline MethodSolid-Phase Method
Yield (%)98.5–9999
Solvent Cost (USD/kg)0.5 (water)12 (DCM/DMF)
Purity (%)98.599.5
ScalabilityHighModerate

The aqueous method reduces solvent costs by 96% compared to organic-phase reactions.

Challenges and Mitigation Strategies

Azo Group Stability

The N=N bond is prone to reduction under acidic or high-temperature conditions. Mitigation includes:

  • pH control : Maintain reaction pH >10 using NaOH/KOH.

  • Low-temperature processing : Conduct reactions below 15°C.

Byproduct Formation

Minor impurities (<1.5%) include:

  • N-acylurea : Formed via over-reaction; suppressed by stoichiometric chloride control.

  • Hydrolyzed acid : Minimized by rapid workup.

Emerging Technologies

Photocatalytic Amidation

Recent advances utilize visible-light catalysis (e.g., Ru(bpy)₃²⁺) to activate 4-methylbenzoic acid, enabling room-temperature coupling with 4-phenylazo-aniline. Preliminary data show 95% yield in 4 hours .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-phenylazo-phenyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.

    Substitution: Various reagents like halogens, sulfonic acids, or nitro groups can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or nitro compounds.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Depending on the substituent, various substituted aromatic compounds can be formed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that azo compounds, including 4-Methyl-N-(4-phenylazo-phenyl)-benzamide, exhibit significant antimicrobial activity. A study evaluated the minimal inhibitory concentration (MIC) of various derivatives against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated promising antibacterial properties, with some compounds showing lower MIC values than standard antibiotics like gentamycin and nystatin, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. A series of derivatives were synthesized and tested in rat models for carrageenan-induced paw edema. The findings indicated that certain derivatives exhibited substantial anti-inflammatory activity, making them candidates for further development into therapeutic agents for inflammatory diseases .

Material Science

Nonlinear Optical Applications
this compound has been utilized in nonlinear optics due to its ability to change properties under light exposure. This characteristic is essential in the development of optoelectronic devices and materials that can be used in optical data storage and processing. The compound's ability to form monomolecular layers on water surfaces enhances its applicability in advanced material design .

Photochromic Materials
The compound is also significant in the synthesis of photochromic materials—substances that undergo reversible changes in color upon exposure to light. Such materials are critical in applications ranging from smart windows to sensors and optical switches. The ability to manipulate light properties makes this compound a valuable component in developing innovative technologies .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing various derivatives of azo compounds, including this compound. The synthesis involved diazotization reactions followed by coupling with aniline derivatives. Characterization techniques such as NMR and UV-Vis spectroscopy were employed to confirm the structure and assess the optical properties of the synthesized compounds .

Case Study 2: Antiplasmodial Activity

Another investigation explored the antiplasmodial activity of similar benzamide derivatives against Plasmodium falciparum. The study revealed that specific structural modifications significantly enhanced biological activity, highlighting the importance of chemical structure in drug design .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityLower MIC values than standard antibiotics
Anti-inflammatory EffectsSignificant reduction in edema in animal models
Material ScienceNonlinear Optical ApplicationsEffective in optical data storage technologies
Photochromic MaterialsReversible color change upon light exposure
Case StudySynthesis and CharacterizationConfirmed structure via NMR and UV-Vis spectroscopy
Antiplasmodial ActivityEnhanced activity with specific structural modifications

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-phenylazo-phenyl)-benzamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, and the benzamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

4-Methyl-N-phenylbenzamide (CAS RN: 6876-66-0)

  • Molecular Formula: C₁₅H₁₅NO
  • Structural Conformation : Adopts an anti-conformation in the solid state, as observed in X-ray crystallography studies . This conformation influences hydrogen-bonding interactions, enhancing crystalline stability compared to azo derivatives.
  • Applications : Primarily used as a structural analog in crystallography and synthetic intermediates.

4-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide

  • Key Features : Incorporates hydroxyl and chloro substituents, enhancing hydrogen-bonding and electronic effects.
  • Biological Relevance : Acts as a precursor for benzoxazepine synthesis, highlighting its utility in heterocyclic chemistry .

Sulfonamide-Benzamide Hybrids

Compounds such as 4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide (1A) and N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) ():

  • Structural Differences : Replace the azo group with sulfonamide (-SO₂NH-) linkages.
  • Biological Activity: Demonstrated binding to bacterial dihydropteroate synthase (DHPS) via computational docking, with binding energies ranging from -7.2 to -8.5 kcal/mol .

Azo-Containing Benzamides

2-Phenoxy-N-(4-phenylazo-phenyl)-acetamide

  • Molecular Formula : C₂₀H₁₇N₃O₂
  • Key Differences: Contains a phenoxy group instead of the 4-methylbenzamide moiety.

N-(4-(2-Phenyldiazenyl)phenyl)-2-thiophenecarboxamide

  • Key Differences : Substitutes benzamide with a thiophene-carboxamide group.
  • Electronic Effects : The thiophene ring introduces sulfur-based resonance, altering electronic properties and UV-Vis absorption profiles .

Physicochemical Properties and Spectral Data

Property 4-Methyl-N-(4-phenylazo-phenyl)-benzamide 4-Methyl-N-phenylbenzamide 2-Phenoxy-N-(4-phenylazo-phenyl)-acetamide
Molecular Formula C₂₀H₁₇N₃O C₁₅H₁₅NO C₂₀H₁₇N₃O₂
Molecular Weight 315.37 g/mol 225.29 g/mol 331.37 g/mol
Key Functional Groups Azo (-N=N-), benzamide Benzamide Azo, phenoxy, acetamide
IR Spectral Features Expected C=O stretch ~1660 cm⁻¹; N=N stretch ~1400–1600 cm⁻¹ (not explicitly reported) C=O stretch ~1663–1682 cm⁻¹ C=O stretch ~1660 cm⁻¹; C-O-C stretch ~1250 cm⁻¹
UV-Vis Absorption Strong absorption in visible range (azo chromophore) No significant visible absorption Similar azo absorption with slight redshift due to phenoxy group

Anticancer Derivatives

  • Quinoxaline-Benzamide Hybrids (e.g., VIId): Derivatives like 4-Methyl-N-(4-((3-methylquinoxalin-2-yl)amino)phenyl)benzamide exhibit anticancer activity via apoptosis induction, though the azo analog’s efficacy remains unexplored .
  • HDAC Inhibition: CI-994 ([4-(acetylamino)-N-(2-aminophenyl)benzamide]), a non-azo benzamide, inhibits histone deacetylases (HDACs) at IC₅₀ values < 1 µM, suggesting that substituent identity critically influences mechanism .

Antibacterial Potential

    Biological Activity

    4-Methyl-N-(4-phenylazo-phenyl)-benzamide is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}

    This structure features a methyl group attached to a benzamide moiety, along with an azo linkage connecting two phenyl groups.

    Antimicrobial Activity

    Numerous studies have demonstrated the antimicrobial properties of azo compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.

    Compound Target Bacteria MIC (mg/mL)
    This compoundEscherichia coli6.25 × 10^-2
    Staphylococcus aureus3.125 × 10^-2
    Bacillus licheniformis6.25 × 10^-2

    These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

    Antifungal Activity

    In addition to its antibacterial effects, the compound has shown promising antifungal activity. Comparative studies have indicated that it outperforms standard antifungal agents such as nystatin.

    Compound Target Fungi Inhibition (%)
    This compoundCandida albicans173
    Aspergillus flavus149
    Fusarium oxysporum207

    The inhibition percentages indicate that this compound can effectively inhibit fungal growth, making it a candidate for further development in antifungal therapies .

    Anti-inflammatory Activity

    The anti-inflammatory potential of azo compounds has been explored in various models. For instance, the carrageenan-induced paw edema test in rats demonstrated that derivatives of azo compounds can significantly reduce inflammation. Although specific data for this compound is limited, related compounds have shown promising results in reducing inflammatory markers .

    Case Studies

    • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several azo compounds, including derivatives similar to this compound. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, suggesting that further optimization could yield even more potent derivatives .
    • Synthesis and Biological Evaluation : In another investigation, researchers synthesized various phenylazo derivatives and assessed their biological activities. The findings highlighted that modifications in the phenyl groups significantly influenced both antibacterial and antifungal activities, reinforcing the importance of structural characteristics in determining biological efficacy .

    Q & A

    Q. What are the established synthetic routes for 4-Methyl-N-(4-phenylazo-phenyl)-benzamide, and how can reaction conditions be optimized for academic laboratory settings?

    Methodological Answer: The synthesis typically involves two key steps: (1) formation of the azo linkage via diazotization of aniline derivatives and coupling with a phenolic/aromatic amine, and (2) amide bond formation between the azo-containing intermediate and 4-methylbenzoyl chloride. Key optimizations include:

    • Diazotization: Use NaNO₂ in acidic media (HCl, 0–5°C) to generate the diazonium salt. Excess acid prevents premature coupling .
    • Coupling: React the diazonium salt with 4-aminophenyl derivatives in alkaline conditions (pH 8–9) to stabilize the azo intermediate .
    • Amide Formation: Employ Schotten-Baumann conditions (aqueous NaOH, THF) for efficient benzoylation. Catalytic DMAP improves yields .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

    Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction (XRD)?

    Methodological Answer: Single-crystal XRD analysis reveals critical structural parameters:

    • Crystallization: Grow crystals via slow evaporation from ethanol or DCM/hexane mixtures .
    • Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
    • Key Parameters to Report:
      • Dihedral angles between aromatic rings (e.g., ~59.6° between benzamide and azo-phenyl moieties) .
      • Hydrogen-bonding patterns (e.g., N–H⋯O interactions forming supramolecular chains) .
      • Unit cell dimensions (e.g., monoclinic system, space group P21/c) .
    • Validation: Compare with CCDC entries (e.g., CCDC 2032776 for analogous benzamides) .

    Advanced Research Questions

    Q. What computational methods align with experimental data to predict electronic properties and reactivity of this compound?

    Methodological Answer:

    • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) using B3LYP/6-311+G(d,p) basis sets to predict charge-transfer interactions .
    • Spectroscopic Alignment: Compare computed IR/Raman spectra (harmonic frequencies) with experimental data to validate azo group vibrations (~1440–1600 cm⁻¹ for N=N stretching) .
    • Reactivity Insights: Use Fukui indices to identify nucleophilic/electrophilic sites on the azo and benzamide groups .

    Q. How do substituents on the benzamide or azo-phenyl moieties influence photophysical properties (e.g., fluorescence)?

    Methodological Answer:

    • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) on the benzamide reduce fluorescence quantum yield (Φ) due to increased non-radiative decay. Methyl groups enhance Φ by rigidifying the structure .
    • Measurement Techniques:
      • Fluorescence Quantum Yield: Use quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as a reference .
      • Solvatochromism: Test in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess dipole-dipole interactions .

    Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) of structurally similar benzamide derivatives?

    Methodological Answer:

    • Assay Standardization: Use uniform enzyme sources (e.g., recombinant human Factor Xa for anticoagulant studies) and buffer conditions (pH 7.4, 25°C) .
    • Statistical Validation: Apply ANOVA to compare IC₅₀ values across studies, addressing variability from assay protocols .
    • Structural Analysis: Overlay crystal structures (e.g., PDB entries) to identify critical binding interactions (e.g., hydrogen bonds with Ser195 in serine proteases) .

    Data Contradiction Analysis

    Q. Conflicting reports exist on the thermal stability of azo-linked benzamides. How can researchers reconcile these discrepancies?

    Methodological Answer:

    • Thermogravimetric Analysis (TGA): Compare decomposition temperatures (T₅₀) under inert (N₂) vs. oxidative (O₂) atmospheres. Azo groups degrade at ~250°C in air due to N=N bond cleavage .
    • Kinetic Studies: Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition. Discrepancies may arise from crystallinity differences (e.g., amorphous vs. crystalline samples) .

    Methodological Tables

    Q. Table 1. Key XRD Parameters for this compound

    ParameterValueSource
    Space GroupP21/c
    Dihedral Angle (Aromatic)59.6°
    H-Bond Length (N–H⋯O)2.02 Å
    Unit Cell Volume1,804 ų

    Q. Table 2. Substituent Effects on Fluorescence Quantum Yield

    SubstituentSolventΦ (Quantum Yield)Mechanism
    –CH₃Ethanol0.32Enhanced rigidity
    –NO₂DMSO0.08Non-radiative decay

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